N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of aromatic rings, a hydrazinecarbothioamide group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazinecarbothioamide group: This can be achieved by reacting a suitable hydrazine derivative with a carbonyl compound under controlled conditions.
Introduction of the pyridine moiety: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine ring to the hydrazinecarbothioamide core.
Chlorination and methoxylation: The aromatic ring can be chlorinated and methoxylated using appropriate reagents like thionyl chloride and methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be studied for its interactions with enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, this compound might be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
- N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Uniqueness
This compound is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial purposes.
Properties
Molecular Formula |
C15H15ClN4O3S |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-3-carbonylamino)thiourea |
InChI |
InChI=1S/C15H15ClN4O3S/c1-22-12-7-11(13(23-2)6-10(12)16)18-15(24)20-19-14(21)9-4-3-5-17-8-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24) |
InChI Key |
AMPBZYIZWKAKRC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CN=CC=C2)OC)Cl |
Origin of Product |
United States |
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